molecular formula C31H30N2OS B188438 Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- CAS No. 172984-46-2

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)-

Cat. No. B188438
M. Wt: 478.6 g/mol
InChI Key: AEGPGZSHOZIYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a spirocyclic ring system, which makes it an interesting molecule to study.

Mechanism Of Action

The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells. It has been found to bind to DNA and interfere with the replication process, which ultimately leads to the death of cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- are still being studied. However, it has been found to have low toxicity and high selectivity for cancer cells, which makes it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- in lab experiments is its low toxicity and high selectivity for cancer cells. This makes it a safer and more effective alternative to other anti-cancer agents. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce large quantities for research purposes.

Future Directions

There are several future directions for research on Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)-. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the synthesis method of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- can be optimized to make it more efficient and cost-effective for large-scale production.

Synthesis Methods

The synthesis of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of an acid catalyst. The resulting product is then reacted with phenylmethyl chloride and sodium sulfide to form the final compound.

Scientific Research Applications

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- has several scientific research applications. One of the most significant applications is its use in the development of new drugs. This compound has been found to have potential as an anti-cancer agent, and several studies have been conducted to explore its effectiveness in treating various types of cancer.

properties

CAS RN

172984-46-2

Product Name

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)-

Molecular Formula

C31H30N2OS

Molecular Weight

478.6 g/mol

IUPAC Name

3-benzyl-2-benzylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C31H30N2OS/c34-29-27-28(26-17-9-8-16-25(26)20-31(27)18-10-3-11-19-31)32-30(35-22-24-14-6-2-7-15-24)33(29)21-23-12-4-1-5-13-23/h1-2,4-9,12-17H,3,10-11,18-22H2

InChI Key

AEGPGZSHOZIYHW-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)CC6=CC=CC=C6

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)CC6=CC=CC=C6

Other CAS RN

172984-46-2

Origin of Product

United States

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